
Cyclic Arg-Gly-Asp-D-Tyr-Lys
Overview
Description
Cyclic Arg-Gly-Asp-D-Tyr-Lys (cRGDyK) is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif, a sequence recognized by integrins such as αvβ3 and αvβ5, which are overexpressed in tumor vasculature and cancer cells. Its molecular weight is 619.68 g/mol (C₂₇H₄₁N₉O₈) , and it is widely used in tumor-targeted imaging and therapy due to its high binding affinity (nM range) for integrin receptors . The cyclic structure confers conformational stability, enhancing resistance to enzymatic degradation compared to linear RGD peptides .
cRGDyK is particularly notable for its utility in radiolabeling. Studies demonstrate that sodium hypochlorite (NaOCl) efficiently iodinates cRGDyK in a pH-independent manner (pH 4.6–7.4), producing mono-iodinated (I-cRGDyK) and di-iodinated (I₂-cRGDyK) forms within 5 minutes. The ratio of these products depends on reagent stoichiometry: a 5:1:1 molar ratio of cRGDyK:NaI:NaOCl yields ~88% mono-iodinated product .
Preparation Methods
Solid-Phase Synthesis of Linear Precursors
The synthesis of c(RGDyK) begins with the assembly of its linear precursor, typically performed via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Source details the preparation of the linear sequence Gly-Asp(tBu)-D-Tyr-Lys-Arg(Pbf)-OH on a Wang resin. Coupling reactions employed Fmoc-protected amino acids activated by N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. The tBu group protected aspartic acid (Asp), while Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) shielded the arginine (Arg) side chain .
In a variation reported by , the Dawson Dbz Novasyn TGR resin enabled efficient loading of the first amino acid, minimizing racemization. The use of Trt (trityl) for cysteine and 4-methoxytrityl for lysine side chains further exemplified tailored protection strategies . After sequential coupling, the linear peptide was cleaved from the resin using trifluoroacetic acid (TFA) containing triisopropylsilane (TIS) and water, yielding the crude linear precursor .
Cyclization Strategies and Reaction Optimization
HATU-Mediated Cyclization in DMF
The linear peptide Arg-Gly-Asp-D-Tyr-Lys undergoes cyclization via head-to-tail amide bond formation. Source outlines a protocol where 0.002 mmol of the linear peptide is dissolved in 2 mL DMF, followed by the addition of HATU (1.1 equivalents). The reaction proceeds for 2 hours at room temperature, achieving >80% conversion to the cyclic product. This method’s efficiency stems from HATU’s ability to activate carboxylates without racemization, critical for preserving the stereochemical integrity of D-Tyr .
Regioselective Cyclization via Internal Lysine Residues
Orthogonal Deprotection and Final Product Isolation
Following cyclization, global deprotection removes acid-labile groups. Source describes the selective removal of the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group from arginine using hydrogenolysis with palladium on charcoal, preserving tert-butyl protections. Subsequent treatment with TFA/TIS/H₂O (95:2.5:2.5) cleaves remaining tBu and Boc groups, yielding the fully deprotected cyclic peptide .
Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients (0.1% TFA) ensures >95% purity. Analytical confirmation by electrospray ionization mass spectrometry (ESI-MS) and circular dichroism (CD) spectroscopy validates structural integrity .
Comparative Analysis of Cyclization Methods
Method | Reagent | Solvent | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
HATU-mediated | HATU/DIPEA | DMF | 2 | 80–90 | Hydrolysis (<5%) |
Thioester aminolysis | HOAt/HATU | DMF | 72 | 30–74 | Dimers (5–21%) |
EDCI/HOBt | EDCI/HOBt | DCM | 12 | 60–70 | Oligomerization |
HATU-mediated cyclization offers superior efficiency and shorter reaction times compared to carbodiimide-based methods (e.g., EDCI/HOBt). However, thioester aminolysis enables regioselective cyclization via non-traditional pathways, albeit with longer durations .
Challenges and Mitigation Strategies
Racemization at Aspartic Acid
The aspartic acid residue is prone to racemization during activation. Source mitigated this by employing 2-PhiPr (2-phenylisopropyl) protection for Asp, reducing β-side reactions during coupling .
Hydrolysis and Dimer Formation
Prolonged exposure to DMF at high concentrations (>10 mM) increases hydrolysis risk. Source optimized cyclization at 1 mM to minimize hydrolytic byproducts (<5%) .
Recent Advances in c(RGDyK) Synthesis
Innovations include the use of Dawson Dbz Novasyn TGR resin for enhanced loading efficiency and microwave-assisted SPPS, reducing coupling times by 50% . Furthermore, source integrated c(RGDyK) with somatostatin analogs via DTPA conjugation, expanding its theranostic applications .
Chemical Reactions Analysis
Cyclo(RGDyK) trifluoroacetate primarily undergoes reactions typical of peptides, including hydrolysis and oxidation . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds . Oxidation reactions can affect the amino acid residues, particularly methionine and cysteine . Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions are smaller peptide fragments and oxidized amino acids .
Scientific Research Applications
Scientific Research Applications
The applications of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) can be categorized as follows:
Chemistry
- Peptide Synthesis: It serves as a model compound to study peptide synthesis and cyclization techniques.
- Chemical Reactions: Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) can undergo various reactions such as oxidation, reduction, and substitution, modifying its properties for different applications.
Biology
- Cell Adhesion Studies: Investigated for its role in cell adhesion and signaling pathways.
- In Vitro Studies: Demonstrated significant inhibition of cancer cell proliferation by interfering with integrin-mediated signaling pathways .
Medicine
- Cancer Therapy: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer treatment. The peptide has shown high binding affinity to αvβ3 integrin, making it effective in targeting tumor cells .
- Imaging Applications: Radiolabeling studies have indicated its utility in imaging techniques for tracking tumor growth .
Industry
- Biomaterials Development: Used in the development of biomaterials and as a component in various biochemical assays.
Tumor Targeting in Mice
A study involving xenotransplanted melanomas demonstrated that glycosylated versions of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) exhibited high affinity for αvβ3 integrin both in vitro and in vivo. The results indicated specific binding to tumors expressing this receptor, suggesting potential applications for targeted drug delivery systems.
Radiolabeling Studies
Research on radiolabeling Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) has shown promising results for imaging and therapeutic applications. Non-radioactive labeling experiments confirmed the peptide's ability to be effectively labeled for tracking within biological systems .
Mechanism of Action
Cyclo(RGDyK) trifluoroacetate exerts its effects by binding to the αVβ3 integrin on the cell surface . This binding inhibits the interaction between the integrin and its natural ligands, such as fibronectin, vitronectin, and osteopontin . By blocking these interactions, Cyclo(RGDyK) trifluoroacetate disrupts integrin-mediated signaling pathways, leading to the inhibition of cell adhesion, migration, and proliferation . The compound also induces apoptosis in integrin-expressing cells, contributing to its anti-tumor effects .
Comparison with Similar Compounds
Structural Variants of Cyclic RGD Peptides
Key Observations :
- Amino Acid Substitutions: Replacing D-Tyr with D-Phe (cRGDfK) or D-Val (cRGDfV) alters integrin specificity and biological effects. For example, cRGDfV induces apoptosis in LNCaP prostate cancer cells by disrupting integrin/FAK signaling .
- Multimerization : Dimerization (e.g., E-[c(RGDfK)]₂) improves tumor retention and binding avidity due to increased valency .
Radiolabeling Efficiency
Key Observations :
- cRGDyK radiolabeling with NaOCl is faster and more efficient than Iodogen, producing higher mono-iodinated yields .
- Linear RGD peptides exhibit slower labeling and pH-dependent reactivity, limiting their utility in vivo .
In Vivo Performance
Key Observations :
Biological Activity
Cyclic Arg-Gly-Asp-D-Tyr-Lys (c(RGDyK)) is a cyclic peptide that has garnered significant attention in biomedical research due to its specific binding affinity for integrins, particularly the αVβ3 integrin. This section delves into the biological activity of c(RGDyK), highlighting its mechanisms, applications, and relevant research findings.
Overview of c(RGDyK)
- Chemical Structure : c(RGDyK) is a cyclic peptide composed of the amino acids arginine (Arg), glycine (Gly), aspartic acid (Asp), D-tyrosine (D-Tyr), and lysine (Lys). Its cyclic nature enhances stability and binding properties compared to linear peptides.
- Molecular Formula : C29H42F3N9O10
- IC50 Value : The compound exhibits a potent inhibitory effect on αVβ3 integrin with an IC50 value of approximately 20 nM, indicating its high affinity for this target .
c(RGDyK) functions primarily through its interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The binding of c(RGDyK) to αVβ3 integrin triggers various cellular responses, including:
- Cell Adhesion and Migration : The peptide promotes adhesion and migration of cells expressing αVβ3 integrin, which is critical in processes such as wound healing and angiogenesis.
- Endocytosis : Studies have shown that micelles bound with c(RGDyK) enhance the uptake of fluorescent markers in specific cell lines like B16-F10 melanoma cells and human umbilical vein endothelial cells (HUVECs), demonstrating integrin-mediated endocytosis .
In Vitro Studies
Several studies have evaluated the biological activity of c(RGDyK) in vitro:
- Binding Affinity : In vitro assays confirm that c(RGDyK) selectively binds to αVβ3 over other integrins such as αVβ5 and αIIbβ3, making it a valuable tool for targeted therapies .
- Cellular Uptake : Experiments utilizing c(RGDyK)-functionalized nanoparticles have demonstrated enhanced cellular uptake in cancer cells due to integrin-mediated mechanisms .
In Vivo Applications
The biological activity of c(RGDyK) has also been assessed in vivo:
- Tumor Targeting : In animal models, c(RGDyK) has been used to target tumors overexpressing αVβ3 integrin. For instance, studies involving glioblastoma-bearing mice showed that radiolabeled c(RGDyK) conjugates effectively localized to tumor sites, enhancing imaging and therapeutic outcomes .
- Therapeutic Potential : The peptide's ability to inhibit tumor growth via blocking integrin signaling pathways has been explored in various cancer models, demonstrating its potential as a therapeutic agent .
Case Studies
- Radiolabeled Peptides : A study investigated the use of ^177Lu-labeled c(RGDyK) for targeted radiotherapy in glioblastoma models. The results indicated significant tumor uptake and retention compared to non-targeted controls, underscoring the peptide's utility in targeted radionuclide therapy .
- Nanoparticle Encapsulation : Research on nanoparticles encapsulated with c(RGDyK) revealed improved biodistribution profiles and reduced off-target effects in vivo. This approach enhances therapeutic efficacy while minimizing systemic toxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing radiolabeling of cRGDyK using sodium hypochlorite?
Radiolabeling efficiency depends on reagent stoichiometry, pH, and reaction time. A 5:1:1 molar ratio of cRGDyK:NaI:NaOCl at pH 7.4 achieves >88% mono-iodinated product within 5 minutes. Excess peptide minimizes di-iodination, while higher NaOCl concentrations or extended reaction times (>5 minutes) favor di-iodinated forms . Purification via reverse-phase HPLC with a C-18 column (gradient: 5–25% acetonitrile in 0.1% TFA) separates mono- (retention time: 13.8 min) and di-iodinated (17.1 min) species, confirmed by ESI-MS .
Q. How does cRGDyK’s structure enable integrin αvβ3 targeting?
The cyclic RGD motif binds selectively to integrin αvβ3, a receptor overexpressed in angiogenic tumors. The D-Tyr and Lys residues stabilize the conformation, enhancing binding affinity compared to linear RGD peptides. Competitive binding assays using αvβ3-positive cells (e.g., U87MG glioblastoma) show IC₅₀ values <10 nM, validated via flow cytometry with FITC-labeled cRGDyK .
Q. What analytical methods validate cRGDyK purity and iodination efficiency?
- HPLC : Monitors iodinated products using UV detection at 280 nm (tyrosine absorbance) .
- ESI-MS : Confirms molecular weights (e.g., mono-iodinated: +126 Da; di-iodinated: +252 Da) .
- Paper chromatography : Quantifies free iodine (Rf = 0.59) vs. labeled peptide (Rf = 0.03) using methanol:H₂O (9:1) .
Advanced Research Questions
Q. How can conflicting data on iodination efficiency be resolved in experimental replicates?
Discrepancies often arise from NaOCl degradation or pH fluctuations. For reproducibility:
- Use freshly prepared NaOCl (stored <24 hours at 4°C).
- Pre-equilibrate reaction buffers to pH 7.4 ± 0.1.
- Monitor di-iodination via kinetic studies: At 2:1:1 (cRGDyK:NaI:NaOCl), di-iodination increases from 18% (5 min) to 80% (60 min) .
- Cross-validate results with dual detection (radioactivity + UV) during HPLC .
Q. What strategies improve tumor-to-background ratios in cRGDyK-based PET imaging?
- Chelator modifications : Conjugation with NOTA (e.g., ⁶⁸Ga-NOTA-cRGDyK) enhances renal excretion, reducing hepatic uptake. Biodistribution studies in murine models show tumor uptake of 3.5% ID/g vs. 0.8% ID/g in liver at 1 hour post-injection .
- Dosage optimization : Administer 1–2 nmol/kg peptide to avoid receptor saturation .
Q. How does peptide cyclization impact metabolic stability compared to linear analogs?
Cyclization reduces enzymatic degradation in serum. In vitro stability assays (37°C, human serum) show:
- cRGDyK : >80% intact after 6 hours.
- Linear RGD : <20% intact after 2 hours.
Quantify degradation via MALDI-TOF MS or radio-HPLC .
Q. Methodological Recommendations
- Radiolabeling protocol : Prioritize NaOCl over Chloramine-T for faster kinetics and reduced oxidation side products .
- In vivo imaging : Co-inject ⁶⁸Ga-cRGDyK with unlabeled peptide (10-fold excess) to block nonspecific uptake .
- Data interpretation : Use Scatchard analysis for receptor density quantification in autoradiography studies .
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDUWKKOPQABPG-TVSMIREGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43F6N9O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.